![molecular formula C19H13ClN4O2 B2559593 1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895019-16-6](/img/structure/B2559593.png)
1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Compound B4 and its derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Researchers have explored their effectiveness in inhibiting bacterial growth, making them potential candidates for novel antimicrobial agents .
Anti-Inflammatory Effects
In particular, Compound B4 has been investigated for its anti-inflammatory potential. Analogues of Compound B4, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, exhibited significant anti-inflammatory activity comparable to indomethacin .
Anticancer Screening
Researchers have evaluated Compound B4 and its derivatives for potential anticancer effects. Although more studies are needed, these compounds show promise in inhibiting cancer cell growth and proliferation .
EGFR-Tyrosine Kinase Inhibition
New pyrazolo[3,4-d]pyrimidine derivatives, including Compound B4, have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR inhibition is crucial in cancer therapy, and these compounds represent a novel avenue for drug development .
Antioxidant Properties
Compound B4 and related pyrazolines exhibit antioxidant activity. Oxidative stress, caused by reactive oxygen species (ROS), plays a role in various diseases. These compounds may help counteract oxidative damage by scavenging free radicals .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) inhibition is relevant in neurobiology. Compound B4 has been studied for its impact on AchE activity, which affects nerve impulse transmission. Understanding its effects on the cholinergic nervous system is essential for potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential enzymes in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdks . These inhibitors can prevent the phosphorylation of key components for cell proliferation, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdks . This inhibition can disrupt cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Related compounds have been reported to inhibit cdks , which can disrupt cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-14-7-4-8-15(9-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-5-2-1-3-6-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKCQAOOKAINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
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